molecular formula C8H13NO B1194371 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole CAS No. 83662-06-0

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

Cat. No. B1194371
CAS RN: 83662-06-0
M. Wt: 139.19 g/mol
InChI Key: AREYOJNLKFSXPK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-pyrrolidone serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds . It can be used as a starting material for the preparation of chemical intermediates such as 1-vinylpyrrolidinone .


Synthesis Analysis

A preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)piperazine has the empirical formula C6H14N2O .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)-2-pyrrolidone is a liquid with a refractive index of 1.496. It has a boiling point of 140-142 °C/3 mmHg and a density of 1.143 g/mL at 25 °C .

Safety And Hazards

1-(2-Hydroxyethyl)-2-pyrrolidone may cause respiratory irritation. It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Hydrogels based on similar compounds have shown promise in biomedical applications, including controlled drug release, non-removable surgical sutures, and microcapsules for injections .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYOJNLKFSXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232499
Record name 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

CAS RN

83662-06-0
Record name 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083662060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 83662-06-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44948
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FUA53V3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A mixture of hexan-2,5-dione (5 g), ethanol amine (26.7 g) and pivalic acid (23.26 g) in a solvent mixture containing n-heptane: tetrahydrofuran: toluene (4:1:1, 50 mL) was refluxed with stirring at 110-120° C. Water formed during the reaction was removed azeotropically during 3 to 4 hrs. The reaction mixture was cooled and the solvent was removed. The residue obtained was dissolved in dichloromethane (30 mL), washed with saturated sodium bicarbonate solution (30 mL), water (30 mL), and then with brine (30 mL), dried (Na2SO4) and the solvent was evaporated. The crude compound obtained as an oily mass, was purified by column chromatography (silica gel 100-200), using ethyl acetate:hexane (2:8) as an eluent to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
23.26 g
Type
reactant
Reaction Step One
Name
n-heptane tetrahydrofuran toluene
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 20 g (0.33 mol) of 2-aminoethanol and 38 g (0.33 mol) of 2,5-hexanedione was stirred until the vigorous reaction subsided. 100 ml of toluene was added and the solution was refluxed to 15 hours in a Dean-Stark apparatus. The solvent was removed in vacuo and the resulting oil was kugelrohr distilled at 110° C./1.5 mm to yield 40 g (87%) of a white solid. NMR (CDCl3) δ 2.1 (1H, s), 2.2 (6H, s), 3.7 (4H, m), 5.6 (2H, s)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

A mixture of hexan-2,5-dione (5 g), ethanol amine (26.7 g) and pivalic acid (23.26 g) in a solvent mixture containing n-heptane: tetrahydrofliran: toluene (4:1:1, 50 mL) was refluxed with stirring at 110-120° C. Water formed during the reaction was removed azeotropically during 3 to 4 hrs. The reaction mixture was cooled and the solvent was removed. The residue obtained was dissolved in dichloromethane (30 mL), washed with saturated sodium bicarbonate solution (30 mL), water (30 mL), and then with brine (30 mL), dried (Na2SO4) and the solvent was evaporated. The crude compound obtained as an oily mass, was purified by column chromatography (silica gel 100-200), using ethyl acetate:hexane (2:8) as an eluent to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
23.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

30.5 g (0.5 mol) of aminoethanol, 57 g (0.5 mol) of acetonylaceton and 0.35 g (5 mmol, a catalytic amount) of acetic acid were added to 300 ml of toluene, and then, the mixture was refluxed for 3 hours using a Dean-stark trap. The reaction mixture was cooled to room temperature, 200 ml of water and 100 ml of ethyl acetate were added thereto, and was stirred for 30 minutes. The organic phase was separated and filtered through a silica gel pad, and the filtrate was distilled under a reduced pressure to obtain 66 g of the titled compound in the form of a pale orange oil (yield: 95%).
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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